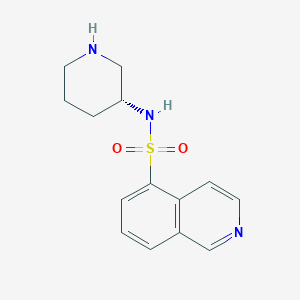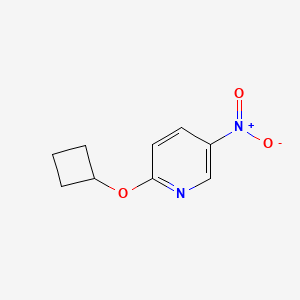![molecular formula C7H8F3N3 B1499841 3-(Trifluormethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin CAS No. 853784-21-1](/img/structure/B1499841.png)
3-(Trifluormethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin
Übersicht
Beschreibung
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H8F3N3 and its molecular weight is 191.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridin (TFMP)-Derivate, einschließlich „3-(Trifluormethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin“, werden in der Agrochemie weit verbreitet zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste TFMP-Derivat, das auf dem agrochemischen Markt eingeführt wurde, und seitdem haben mehr als 20 neue TFMP-haltige Agrochemikalien ISO-Gattungsbezeichnungen erhalten .
Pharmazeutische Anwendungen
Mehrere TFMP-Derivate werden in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
Zwei veterinärmedizinische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten . Diese Produkte zeigen das Potenzial von TFMP-Derivaten in der Tiergesundheit.
Synthese von Metall-organischen Gerüsten (MOFs)
Die Trifluormethylpyridin-Gruppe wird bei der Synthese von Metall-organischen Gerüsten (MOFs) verwendet . MOFs sind eine Klasse von Verbindungen, die aus Metallionen oder -clustern bestehen, die an organische Liganden koordiniert sind, um ein-, zwei- oder dreidimensionale Strukturen zu bilden.
Herstellung von (Trifluormethyl)pyridyllithium
“this compound” kann zur Herstellung von (Trifluormethyl)pyridyllithium über eine Metallierungsreaktion verwendet werden . Diese Verbindungen sind nützliche Zwischenprodukte in der organischen Synthese.
Antifungal Aktivität
Einige Derivate von „this compound“ haben eine antifungale Aktivität gegen verschiedene Pilze gezeigt, darunter Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae und Sclerotinia sclerotiorum .
Biologische Aktivität
Die biologische Aktivität von TFMP-Derivaten wird auf die Kombination der einzigartigen physikalisch-chemischen Eigenschaften des Fluoratoms und der einzigartigen Eigenschaften des Pyridin-Restes zurückgeführt .
Zukünftige Anwendungen
Angesichts der einzigartigen Eigenschaften von TFMP-Derivaten wird erwartet, dass in Zukunft viele neue Anwendungen von „this compound“ entdeckt werden .
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h11H,1-3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWUQQKHXVZMAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=NN2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670283 | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853784-21-1 | |
| Record name | 4,5,6,7-Tetrahydro-3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=853784-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4'-(Chlorosulfonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1499758.png)
![[2-(Difluoromethoxy)-4-fluorophenyl]boronic acid](/img/structure/B1499760.png)
![2(1H)-Quinazolinone, 1-(1-methylethyl)-4-[4-(1-methylethyl)phenyl]-6-(2-propyn-1-ylamino)-](/img/structure/B1499767.png)
![1-(5-Methylbenzo[D]oxazol-2-YL)piperidine-4-carboxylic acid](/img/structure/B1499769.png)



![N-[4-(Benzylaminomethyl)phenyl]acetamide hydrochloride](/img/structure/B1499777.png)




![tert-Butyl 3-[(3-bromophenyl)sulfanyl]azetidine-1-carboxylate](/img/structure/B1499792.png)

